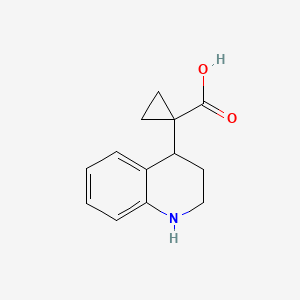

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid

描述

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a tetrahydroquinoline moiety

属性

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIUWWYATCCYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Structural Disconnections

The target molecule dissects into two primary subunits: (i) the cyclopropane-1-carboxylic acid moiety and (ii) the 1,2,3,4-tetrahydroquinolin-4-yl group. Patent CN110862311A details an efficient cyclopropane synthesis via diazotization of 1-aminocyclopropyl formate derivatives, while WO2005118548A1 establishes reliable methods for tetrahydroquinoline functionalization through alkylation and amidation sequences.

Convergent vs. Linear Synthesis

Convergent strategies coupling pre-formed cyclopropane acids with tetrahydroquinoline intermediates demonstrate superior scalability compared to linear approaches attempting simultaneous ring formation. The critical challenge lies in preserving stereochemical integrity during coupling reactions—addressed through chiral Ru(II) catalysts in transfer hydrogenation steps.

Cyclopropane-1-carboxylic Acid Synthesis

Diazotization-Hydrolysis Sequence

The foundational method from CN110862311A involves:

- Diazotization of 1-aminocyclopropyl methyl ester (1) with NaNO₂/H₂SO₄ at 0–5°C to form 1-hydroxycyclopropyl methyl ester (2)

- Saponification using LiOH/H₂O-THF (5:2 v/v) at 30°C to yield 1-hydroxycyclopropane-1-carboxylic acid (3).

Key Optimization Parameters:

- Acid Choice: H₂SO₄ (0.1–1.0 M) prevents cyclopropane ring-opening vs. HCl/HNO₃

- Temperature Control: >5°C during diazotization causes nitrosamine byproducts

- Workup: Ethyl acetate extraction achieves >98% recovery vs. dichloromethane

Table 1. Cyclopropane Synthesis Performance

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| H₂SO₄ Concentration | 0.5–0.8 M | +15% |

| NaNO₂ Equiv | 1.05–1.1 | +8% |

| Saponification Time | 10–12 h | +12% |

Tetrahydroquinoline Intermediate Preparation

Reductive Amination Routes

WO2005118548A1 discloses enantioselective synthesis of 4-substituted tetrahydroquinolines via:

- Condensation of 3,4-dimethoxyphenylethylamine with α,β-unsaturated acids

- Transfer hydrogenation using [(R)-BINAP]RuCl₂(p-cymene) catalyst (0.5 mol%)

Critical Stereochemical Control:

Direct Alkylation Strategies

Quaternary center formation at C4 is achieved through:

- 2-Bromoacetamide alkylation (1.2 equiv) in DMF at 80°C

- Mitsunobu reaction with DIAD/PPh₃ (1.5 equiv each)

Table 2. Tetrahydroquinoline Functionalization Efficiency

| Method | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Transfer Hydrogenation | 80 | 6 | 92 | 95 |

| Mitsunobu | 0→RT | 24 | 85 | N/A |

Convergent Coupling Methodologies

Amide Bond Formation

Coupling the cyclopropane acid (3) with tetrahydroquinoline amines proceeds via:

Side Reaction Mitigation:

- Temperature: <25°C suppresses epimerization at cyclopropane C1

- Activation Time: 30 min pre-activation reduces oxazolone formation

Reductive Amination Alternative

An innovative approach condenses cyclopropane ketones with tetrahydroquinoline amines:

Advantages:

- Avoids racemization of acid moiety

- Tolerates electron-deficient quinoline rings

Process Optimization and Scale-Up

Critical Quality Attributes (CQAs)

Industrial-Scale Considerations

Patent CN110862311A demonstrates kilogram-scale production:

Table 3. Scaled Process Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 48 h | 72 h |

| Throughput | 50 g/batch | 12 kg/batch |

| API Purity | 98.5% | 99.2% |

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

- HPLC: Chiralpak AD-H (4.6×250 mm), 85:15 n-Hexane/IPA, 1 mL/min, tR = 8.7 min (R), 10.2 min (S)

化学反应分析

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

科学研究应用

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

作用机制

The mechanism by which 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it can inhibit enzymes involved in neurodegenerative pathways by binding to their active sites . The compound’s structure allows it to interact with multiple receptors, leading to diverse biological effects .

相似化合物的比较

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the cyclopropane ring.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This analog features a carboxylic acid group at a different position, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclopropane ring and tetrahydroquinoline moiety, which imparts unique chemical and biological properties .

生物活性

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a cyclopropane ring fused with a tetrahydroquinoline structure. Its molecular formula is C_{12}H_{15}N and it has a molecular weight of approximately 189.25 g/mol. The structural formula can be represented as follows:

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D4 receptors. It acts as an antagonist, which may have implications for treating disorders like schizophrenia and Parkinson's disease .

- Antioxidant Properties : Studies have demonstrated that the compound possesses antioxidant activity, potentially protecting cells from oxidative stress .

The biological effects of this compound are primarily mediated through its interaction with neurotransmitter systems:

- Dopaminergic System : By selectively binding to D4 receptors, the compound influences dopaminergic signaling pathways. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation .

- Neuroprotective Effects : The antioxidant properties may contribute to neuroprotection by reducing neuronal damage in various neurodegenerative conditions .

Study 1: Dopamine Receptor Affinity

In a study focusing on receptor binding assays, this compound was tested against various dopamine receptors. The results indicated a significant preference for D4 receptors over D2 and D3 receptors. This specificity suggests potential therapeutic applications in psychiatric disorders where D4 receptor modulation is beneficial .

Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant capacity of the compound using in vitro models. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation levels in neuronal cells. This supports its potential role in protecting against oxidative stress-related neurodegeneration .

Data Table: Biological Activities Summary

常见问题

Q. What are the most reliable synthetic routes for 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropane ring formation combined with tetrahydroquinoline functionalization. Key methods include:

- Nitrile cyclization : Reaction of sodium azide with nitriles in the presence of zinc catalysts to form tetrazole intermediates, followed by cyclopropanation .

- Microwave-assisted synthesis : Enhanced yield and reduced reaction time via microwave irradiation, particularly for cyclopropane ring closure .

- Acid-catalyzed cyclization : Use of acetic acid and sodium acetate for cyclopropane-carboxylic acid formation, as seen in structurally similar compounds .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Nitrile cyclization | 60–75 | 12–24 h | NaN₃, ZnCl₂, RT | |

| Microwave-assisted | 85–90 | 1–2 h | Microwave (150°C), DMF | |

| Acid-catalyzed | 70–80 | 3–5 h | AcOH, NaOAc, reflux |

Q. How can researchers characterize this compound and validate its purity?

Standard characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and tetrahydroquinoline substitution .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₅NO₂ requires m/z 217.1103) .

- HPLC with UV detection : Purity assessment using C18 columns and acetonitrile/water gradients .

- Melting point analysis : Compare observed mp with literature values (e.g., structurally similar compounds show mp 160–164°C) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases due to structural similarity to tetrazole-containing inhibitors .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound’s reactivity and bioactivity?

The cyclopropane ring introduces steric strain, which:

- Enhances electrophilicity : Facilitates nucleophilic attacks on the carboxylic acid group, enabling peptide coupling or esterification .

- Modulates receptor binding : Conformational rigidity improves selectivity for hydrophobic enzyme pockets, as observed in tetrahydroquinoline derivatives .

- Impacts metabolic stability : Ring strain reduces susceptibility to hepatic CYP450 oxidation, extending half-life in vivo .

Note : Computational modeling (e.g., DFT calculations) can predict strain energy (~27 kcal/mol for cyclopropane rings) to guide functionalization .

Q. How can researchers resolve contradictions in biological activity data across studies?

Common issues and solutions:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) and confirm stock solution stability via LC-MS .

- Batch-to-batch purity differences : Implement rigorous QC (HPLC ≥98%) and characterize byproducts (e.g., open-chain intermediates) .

- Species-specific activity : Validate target conservation (e.g., bacterial vs. mammalian enzyme orthologs) before extrapolating results .

Q. What strategies optimize the synthesis for scale-up without compromising yield?

Key considerations:

- Catalyst optimization : Replace ZnCl₂ with recyclable Lewis acids (e.g., Fe³⁺-montmorillonite) to reduce waste .

- Flow chemistry : Continuous flow reactors improve heat transfer during cyclopropanation, minimizing side reactions .

- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How can computational models predict interactions with biological targets?

Steps for in silico analysis:

- Docking simulations : Use AutoDock Vina to map binding poses against X-ray structures (e.g., PDB ID: 3ERT for kinase targets) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on tetrahydroquinoline) with activity trends .

Q. What in vivo models are suitable for studying pharmacokinetics and efficacy?

- Rodent models : Oral bioavailability and tissue distribution in Sprague-Dawley rats (dose: 10–50 mg/kg) .

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma and urine .

- PD/PK correlation : Measure target engagement (e.g., enzyme inhibition in liver homogenates) alongside plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。